molecular formula C20H23N7 B12193028 2-(4-Phenylpiperazinyl)-4-pyrrolidinylpteridine

2-(4-Phenylpiperazinyl)-4-pyrrolidinylpteridine

Cat. No.: B12193028
M. Wt: 361.4 g/mol
InChI Key: NVEDQQSIDJPDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Phenylpiperazinyl)-4-pyrrolidinylpteridine is a complex organic compound that features a pteridine core substituted with phenylpiperazine and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazinyl)-4-pyrrolidinylpteridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the formation of a pteridine ring system, followed by the introduction of phenylpiperazine and pyrrolidine moieties through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazinyl)-4-pyrrolidinylpteridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-Phenylpiperazinyl)-4-pyrrolidinylpteridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazinyl)-4-pyrrolidinylpteridine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety may interact with neurotransmitter receptors, while the pyrrolidine group could influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazinyl)-4-pyrrolidinylpteridine
  • 2-(4-Phenylpiperazinyl)-4-piperidinylpteridine
  • 2-(4-Phenylpiperazinyl)-4-morpholinylpteridine

Uniqueness

2-(4-Phenylpiperazinyl)-4-pyrrolidinylpteridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of phenylpiperazine and pyrrolidine groups enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23N7

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)-4-pyrrolidin-1-ylpteridine

InChI

InChI=1S/C20H23N7/c1-2-6-16(7-3-1)25-12-14-27(15-13-25)20-23-18-17(21-8-9-22-18)19(24-20)26-10-4-5-11-26/h1-3,6-9H,4-5,10-15H2

InChI Key

NVEDQQSIDJPDAM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.